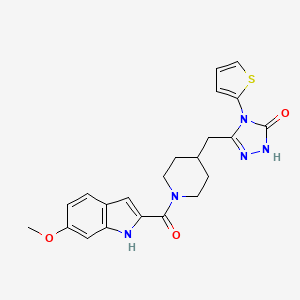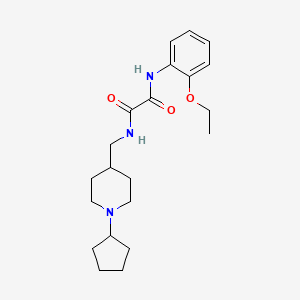
3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid, also known as pyrazinoic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of pyrazine-2-carboxylic acid derivatives involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines . In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and characterized using IR, NMR, and mass spectrums .Molecular Structure Analysis
The molecular structure of pyrazine-2-carboxylic acid derivatives has been studied using single crystal X-ray diffraction and powder X-ray diffraction . The pca ligand chelates to the metal centers in a tris-chelating arrangement through proximal nitrogen and oxygen donor atoms .Chemical Reactions Analysis
Pyrazine-2-carboxylic acid derivatives have been used in the synthesis of coordination complexes . They have also been used in the synthesis of novel anticancer agents .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine-2-carboxylic acid derivatives depend on their specific structure. For example, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid has a molecular weight of 182.14 and a melting point of 116-117 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of application involves the synthesis and structural analysis of highly substituted pyrazole ligands and their complexes with metal ions like platinum(II) and palladium(II). For example, compounds with pyrazine and carboxylic acid functionalities have been utilized as ligands in the formation of metal complexes, which are of interest for their potential catalytic, pharmaceutical, and materials applications (Budzisz, Małecka, & Nawrot, 2004).
Crystallography and Cocrystal Formation
Research into the cocrystallization behavior of pyrazinecarboxamide derivatives with various carboxylic acids equipped with additional hydrogen bonding sites has provided valuable insights into crystal engineering and pharmaceutical formulation. The study of these cocrystals can inform the design of new pharmaceuticals with improved properties, such as solubility and stability (Adalder, Sankolli, & Dastidar, 2012).
Biological Activity and Pharmaceutical Applications
Derivatives of pyrazine, including those with carboxylic acid functionalities, have been explored for their biological activities. Studies have shown that certain pyrazine N-oxides exhibit antibacterial and antituberculous activity, highlighting their potential as pharmaceutical agents (Elina, Musatova, Peresleni, & Padeĭskaya, 1976). Additionally, compounds structurally related to pyrazine-2-carboxamide have been examined for their antimicrobial activity and potential pharmaceutical applications, providing insights into the design of new drugs (Chylewska et al., 2016).
Material Science and Film-forming Properties
In the field of materials science, pyrazine derivatives have been investigated for their film-forming properties. For instance, 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid and related compounds have been synthesized and their film-forming capabilities studied, which could have applications in coatings, sensors, and electronic devices (Zhao Xiu-tai, 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyethoxy)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-4-5-14-7-6(8(11)12)9-2-3-10-7/h2-3H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIYXMTLICLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)


![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

